molecular formula C76H102N20O20S2 B10846295 Ac-I[CV(Bpa)QDWGAHRC]T

Ac-I[CV(Bpa)QDWGAHRC]T

Cat. No.: B10846295
M. Wt: 1679.9 g/mol
InChI Key: PWSUDTBGJHZYGB-MPCJNSQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CV(Bpa)QDWGAHRC]T is a synthetic cyclic peptide derived from compstatin, a 13-residue peptide known for its potent inhibition of complement component C3, a central mediator of the complement system . Compstatin analogs are engineered to enhance solubility, stability, and binding affinity while retaining therapeutic efficacy. The target compound incorporates a benzophenone (Bpa) substitution at position 4, a modification hypothesized to improve photochemical crosslinking for structural studies or targeted therapy .

Key features of this compound:

  • Sequence: Cyclic structure with a conserved C3-binding motif (QDWGAH).
  • Modifications:
    • Bpa substitution: Replaces tryptophan at position 4 to enable UV-induced crosslinking with C3 .
    • Acetylation (Ac): Enhances stability and resistance to enzymatic degradation .

Properties

Molecular Formula

C76H102N20O20S2

Molecular Weight

1679.9 g/mol

IUPAC Name

(2S,3R)-2-[[(4R,7S,10R,13S,19S,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-28-[(4-benzoylphenyl)methyl]-7-(3-carbamimidamidopropyl)-22-(carboxymethyl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carbonyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C76H102N20O20S2/c1-8-38(4)61(86-41(7)98)74(114)94-56-35-118-117-34-55(72(112)96-62(40(6)97)75(115)116)93-66(106)49(19-14-26-81-76(78)79)87-69(109)53(29-46-32-80-36-84-46)89-64(104)39(5)85-58(100)33-83-65(105)52(28-45-31-82-48-18-13-12-17-47(45)48)90-70(110)54(30-59(101)102)91-67(107)50(24-25-57(77)99)88-68(108)51(92-73(113)60(37(2)3)95-71(56)111)27-42-20-22-44(23-21-42)63(103)43-15-10-9-11-16-43/h9-13,15-18,20-23,31-32,36-40,49-56,60-62,82,97H,8,14,19,24-30,33-35H2,1-7H3,(H2,77,99)(H,80,84)(H,83,105)(H,85,100)(H,86,98)(H,87,109)(H,88,108)(H,89,104)(H,90,110)(H,91,107)(H,92,113)(H,93,106)(H,94,114)(H,95,111)(H,96,112)(H,101,102)(H,115,116)(H4,78,79,81)/t38-,39-,40+,49-,50-,51-,52-,53+,54?,55-,56-,60-,61-,62-/m0/s1

InChI Key

PWSUDTBGJHZYGB-MPCJNSQXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and functional outcomes among compstatin analogs:

Compound Name Substitution (Position 4) Solubility Binding Affinity (C3) Inhibitory Activity (IC₅₀) Clinical/Experimental Use Reference IDs
Ac-I[CV(Bpa)QDWGAHRC]T Bpa (benzophenone) Moderate* High (structural) Not reported Research (crosslinking studies)
Ac-I[CV(1MeW)QDWGAHRC]T 1-methyltryptophan Low High ~0.6 μM Complement inhibition in whole blood assays
Ac-I[CVWQDWGAHRC]T Tryptophan (native) Low High ~1.2 μM Baseline compstatin analog
Ac-RSI[CV(meW)QDWGAHRC]T-NH2 RSI N-terminal extension High High ~0.5 μM AMD therapeutic candidate
Peptide 1 (Ac-I[CVQDWGAHRC]T-NH2) Unmodified tryptophan High Moderate ~1.8 μM Optimized solubility for AMD
Ac-I[CVYQDWGAHRC]T-NH2 Tyrosine (Y) Moderate Moderate ~2.5 μM Decreased activity, improved stability

*Predicted based on Bpa's hydrophobicity.

Key Findings from Comparative Studies

Solubility Enhancements :

  • The addition of polar residues (e.g., Ac-RSI[CV(meW)QDWGAHRC]T-NH2) at the N-terminus improved aqueous solubility by 3-fold compared to native compstatin, addressing aggregation issues .
  • Removal of methyl groups (e.g., Peptide 1) further enhanced solubility without compromising potency .

Activity and Binding Affinity :

  • Ac-I[CV(1MeW)QDWGAHRC]T demonstrated 16-fold higher activity than early analogs, attributed to optimized hydrophobic interactions with C3 .
  • Substitutions with aromatic residues (e.g., Bpa, 1Nal) improved photochemical utility but reduced solubility .

Clinical Relevance: Ac-RSI[CV(meW)QDWGAHRC]T-NH2 advanced to human retinal pigment epithelium (RPE) assays for age-related macular degeneration (AMD), showing efficacy at nanomolar concentrations . Ac-I[CV(1MeW)QDWGAHRC]T is widely used in ex vivo studies to inhibit C3 cleavage in whole blood .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.